molecular formula C5H8N2O3 B1401152 [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1344061-64-8

[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1401152
M. Wt: 144.13 g/mol
InChI Key: MBOQNHQLZMXSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxymethyl group (CH3OCH2-) and a hydroxyl group (-OH), which are attached to the 3rd and 5th position of the oxadiazole ring, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O3, indicating that it contains 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The presence of the oxadiazole ring, methoxymethyl group, and hydroxyl group would contribute to the overall polarity and reactivity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and pKa, would be influenced by its molecular structure . The presence of the polar functional groups and the aromatic oxadiazole ring would likely result in a relatively high boiling point and density compared to nonpolar, aliphatic compounds of similar molecular weight.

Scientific Research Applications

Catalysts and Reaction Mechanisms in Methanol Reforming

Review of Methanol Reforming-Cu-based Catalysts, Surface Reaction Mechanisms, and Reaction Schemes This paper discusses the kinetic, compositional, and morphological characteristics of Cu-based catalysts used in methanol reforming reactions. It delves into the surface reaction mechanism of various Cu-based catalysts, highlighting the commonly reported surface intermediate species such as methoxy, formaldehyde, dioxymethylene, formate, and methyl formate, and presents different reaction schemes of methanol reforming (Yong et al., 2013).

Liquid-Phase Methanol Synthesis Catalysts, Mechanism, Kinetics, Chemical Equilibria, Vapor-Liquid Equilibria, and Modeling—A Review

This review extensively covers the synthesis of methanol, emphasizing its potential use as a peaking fuel in coal gasification combined cycle power stations. The paper discusses the production of methanol from CO-rich gas during low power demand periods and its subsequent utilization as an auxiliary fuel in combined-cycle gas turbines during peak power demand (Cybulski, 1994).

Methanol Crossover in Fuel Cells

A Review of the State-of-the-Art of the Methanol Crossover in Direct Methanol Fuel Cells This paper reviews the challenges and advancements in direct methanol fuel cells (DMFCs), with a specific focus on methanol crossover from the anode to the cathode, a major limitation in DMFCs. It discusses the efforts to create a more methanol-impermeable polymer electrolyte and the influence of methanol crossover in DMFCs (Heinzel & Barragán, 1999).

Methanol in Environmental and Atmospheric Studies

An Ecosystem-Scale Perspective of the Net Land Methanol Flux Synthesis of Micrometeorological Flux Measurements

This paper presents a synthesis of micrometeorological methanol flux data from various study sites, offering a data-driven view of the land–atmosphere methanol exchange. It underscores the controls of plant growth on methanol emission magnitude and the bidirectional nature of ecosystem-scale methanol exchange (Wohlfahrt et al., 2015).

Synthesis and Pharmacology of Oxadiazole Derivatives

Research Progress on the Synthesis and Pharmacology of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives A Mini Review

This paper highlights the biological significance of oxadiazole, a heterocyclic compound, in various pharmacological activities. It reviews recent developments in the synthesis and pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which exhibit a range of biological activities including antibacterial, anti-inflammatory, and anticancer properties (Wang et al., 2022).

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds This comprehensive review discusses the development of 1,3,4-oxadiazole-based compounds, detailing their wide range of bioactivities and highlighting their potential in medicinal chemistry. It emphasizes the importance of the 1,3,4-oxadiazole ring in binding with different enzymes and receptors, leading to various therapeutic effects (Verma et al., 2019).

A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles This review covers recent developments in the synthesis and biological applications of 1,3,4-oxadiazole derivatives, highlighting their pivotal role in the development of new medicinal species for treating various diseases (Nayak & Poojary, 2019).

Methanol as a Chemical Marker and in Fuel Applications

Methanol Marker for the Detection of Insulating Paper Degradation in Transformer Insulating Oil This comprehensive literature review discusses the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. It provides insights into the analytical methods for determining methanol in transformer oil and its role as an indicator of cellulosic solid insulation aging (Jalbert et al., 2019).

properties

IUPAC Name

[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-9-3-4-6-5(2-8)10-7-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOQNHQLZMXSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 3
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 4
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 5
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 6
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.